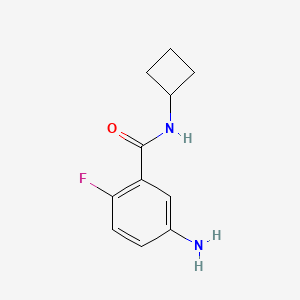

5-Amino-N-cyclobutyl-2-fluoro-benzamide

Description

5-Amino-N-cyclobutyl-2-fluoro-benzamide is a benzamide derivative characterized by:

- Amino group at position 5 of the benzene ring.

- Fluoro substituent at position 2.

- Cyclobutyl group attached to the amide nitrogen.

This compound’s molecular formula is C₁₁H₁₂FN₂O, with a molecular weight of 207.23 g/mol. The cyclobutyl moiety introduces moderate steric bulk and conformational rigidity, while the fluorine atom modulates electronic properties. Such structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic interactions .

Properties

IUPAC Name |

5-amino-N-cyclobutyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGSSUOHKXXGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation and Amidation

Conversion of 5-amino-2-fluorobenzoic acid to its acid chloride is a critical step. As demonstrated in Scheme 4 of Source, 6-bromopicolinic acid was treated with oxalyl chloride and catalytic DMF to form the corresponding acid chloride. Applying this to 5-amino-2-fluorobenzoic acid would involve:

-

Dissolving the acid in dichloromethane (DCM).

-

Adding oxalyl chloride and DMF at 0°C.

-

Stirring until complete conversion, followed by solvent evaporation.

The acid chloride is then reacted with cyclobutylamine in DCM with a base such as N,N-diisopropylethylamine (DIEA) to form the amide bond. This method, while reliable, requires handling corrosive reagents and meticulous purification.

Coupling Agent-Mediated Amidation

Modern synthetic workflows often employ coupling agents to streamline amidation. Source details the use of COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] for efficient benzamide formation.

Reaction Conditions and Optimization

In Scheme 13 of Source, 3-bromo-2-fluorobenzoic acid was coupled with 1-cyclobutyl-1H-pyrazol-4-amine using COMU and triethylamine (TEA) in DCM. Key parameters include:

-

Molar Ratios : 1:1 stoichiometry of acid to amine.

-

Reagents : COMU (1.1 equiv), TEA (3.0 equiv).

Adapting this to 5-amino-2-fluorobenzoic acid and cyclobutylamine would follow similar conditions, yielding the target compound with minimal byproducts.

Advantages of Coupling Agents

-

Efficiency : Reactions typically complete within 2–4 hours.

-

Yield : Crude yields exceeding 90% are reported for analogous reactions.

-

Mild Conditions : Avoids extreme temperatures or pressures.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and purity. Source highlights microwave vials for Suzuki-Miyaura couplings, but the principles apply to amidation.

Protocol for Microwave-Amplified Amidation

-

Combine 5-amino-2-fluorobenzoic acid, cyclobutylamine, COMU, and TEA in DCM.

-

Seal in a microwave vial and irradiate at 80°C for 15–30 minutes.

This method reduces reaction times from hours to minutes while maintaining high yields.

Ru-Catalyzed Direct Amidation

Source introduces a Ru(II)-catalyzed ortho-amidation strategy using acyl azides. While developed for benzothiazoles, this method holds promise for benzamides.

Reaction Mechanism

Applicability to this compound

While untested for this specific compound, the method’s functional group tolerance and oxidant-free conditions suggest feasibility. Challenges include optimizing the directing group’s influence and acyl azide stability.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Acid Chloride | Oxalyl chloride, DIEA, DCM | 70–85% | Scalable, uses common reagents | Corrosive intermediates, multi-step |

| Coupling Agent (COMU) | COMU, TEA, DCM | 85–95% | Mild conditions, high efficiency | Cost of coupling agents |

| Microwave-Assisted | Microwave, COMU, TEA | 90–95% | Rapid, high purity | Specialized equipment required |

| Ru-Catalyzed | Ru catalyst, acyl azide | 50–70% | Atom-economical, no coupling agents | Limited substrate scope, optimization needed |

Industrial Production Considerations

Scale-up requires optimizing:

Chemical Reactions Analysis

Types of Reactions: 5-Amino-N-cyclobutyl-2-fluoro-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives of the original compound.

Scientific Research Applications

Pharmacological Properties

Analgesic Activity

Research indicates that compounds similar to 5-amino-N-cyclobutyl-2-fluoro-benzamide exhibit significant analgesic properties. For instance, N-(2-aminocycloaliphatic)benzamides have been shown to relieve pain effectively in preclinical studies, with some compounds demonstrating higher potency than traditional analgesics like morphine and methadone while exhibiting lower physical dependence liability . This suggests that this compound could be explored as a potential analgesic agent.

Antimycobacterial Activity

Another study highlighted the effectiveness of anthranilate-like compounds against Mycobacterium tuberculosis. While not directly tested, the structural similarities suggest that this compound may possess antimycobacterial properties, warranting further investigation into its efficacy against tuberculosis .

Histamine H3 Receptor Antagonism

The compound's structure may also allow it to interact with histamine receptors. Novel benzamide-based antagonists have advanced into clinical trials for conditions such as narcolepsy and ADHD, indicating a potential therapeutic avenue for this compound in managing neurological disorders .

Synthesis and Derivatives

The synthesis of benzamide derivatives has been extensively studied, with various methodologies yielding compounds with diverse biological activities. Recent advancements in synthetic strategies have improved the yield and efficiency of producing benzamide derivatives, potentially including this compound .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism by which 5-Amino-N-cyclobutyl-2-fluoro-benzamide exerts its effects involves interactions with molecular targets and pathways . The amino group can act as a nucleophile, while the fluorine atom can influence the compound's reactivity and binding affinity. The cyclobutyl group may enhance the compound's stability and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and molecular differences between 5-Amino-N-cyclobutyl-2-fluoro-benzamide and related benzamides:

Structural and Functional Insights

- Halogen Effects: Fluorine (present in all compounds) enhances electronegativity and metabolic stability via C-F bond strength. Bromine in the cyclopropylmethyl analog increases polarizability, favoring halogen bonding but reducing solubility.

- Amide Substituents: Cyclobutyl (target compound): Imparts moderate rigidity and steric bulk, balancing target affinity and membrane permeability. Cyclopropylmethyl : Smaller and less strained than cyclobutyl, possibly improving conformational flexibility for target engagement.

Alkoxy Chains :

- The isopentyloxy group in significantly increases lipophilicity (logP ~3.5 estimated), favoring tissue distribution but risking off-target interactions.

Biological Activity

5-Amino-N-cyclobutyl-2-fluoro-benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Features

The structural formula of this compound includes:

- An amino group that may enhance its interaction with biological targets.

- A cyclobutyl group which adds steric hindrance, potentially influencing binding affinity.

- A fluoro group that may enhance lipophilicity and metabolic stability.

These features suggest that the compound could interact with various biological pathways, making it a candidate for therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cancer progression and inflammation. The specific enzymes targeted by this compound require further investigation.

- Receptor Modulation : The compound may interact with various receptors, potentially acting as an agonist or antagonist depending on the context. For example, it could modulate the activity of metabotropic glutamate receptors, which are implicated in neurological disorders .

Antiviral Activity

A comparative study involving similar benzamide derivatives demonstrated antiviral properties against the H5N1 influenza virus. Compounds with structural similarities exhibited dose-dependent inhibition, suggesting that this compound could also possess antiviral activity. For instance, a related compound showed an 85% reduction in viral activity at a concentration of 0.25 μmol/ml .

Anti-Tumor Properties

Compounds with benzamide scaffolds have been investigated for their anti-tumor properties. Preliminary studies suggest that the structural features of this compound might enable it to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study focused on the synthesis of benzamide derivatives found that certain analogs exhibited significant inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer biology. While specific data on this compound was not provided, the findings underscore the potential for similar compounds to exhibit HDAC inhibition .

- Neuropharmacological Research : Positive allosteric modulation of metabotropic glutamate receptors has been linked to cognitive enhancement and treatment of schizophrenia. Compounds structurally related to this compound may influence these receptors, suggesting a potential therapeutic application in psychiatric disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutyl group; Fluorine atom | Potential enzyme inhibitor; Antiviral properties |

| 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | Cyclopropyl group; Fluorine atom | Antitumor activity; Receptor modulation |

| 5-Amino-2-methylbenzamide | Lacks cyclobutyl group | Limited activity compared to cycloalkyl derivatives |

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-N-cyclobutyl-2-fluoro-benzamide?

Methodological Answer:

Synthesis typically involves coupling reactions between a fluorinated benzamide core and a cyclobutylamine moiety. A two-step approach is common:

Core Preparation : Start with 2-fluoro-5-nitrobenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or Fe/HCl.

Amide Bond Formation : React the amino-fluoro intermediate with cyclobutylamine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA).

Alternative routes include nucleophilic aromatic substitution (if leaving groups like Cl are present) or protecting-group strategies for regioselective functionalization .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the cyclobutyl group’s characteristic splitting patterns (e.g., cyclobutane protons at δ 2.0–3.0 ppm) and aromatic fluorine coupling (³J₃,₅ ~8–12 Hz).

- FTIR : Validate the amide bond (C=O stretch ~1650–1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., exact mass for C₁₁H₁₂FN₂O: 219.0939).

Cross-reference experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced: How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (pH, solvent, temperature) and confirm compound purity via HPLC (>95%).

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity.

- Structural Confirmation : Re-crystallize the compound and perform single-crystal X-ray diffraction to rule out polymorphism or isomerism.

- Supplier Variability : Independently verify identity/purity if commercial sources lack analytical data (e.g., via elemental analysis) .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-311+G(d,p) level.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to predict bioavailability.

- Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Substituent Variation : Modify the cyclobutyl group (e.g., replace with cyclohexyl) or introduce electron-withdrawing groups (e.g., CF₃) at the 2-fluoro position.

- Bioisosteric Replacement : Swap the benzamide scaffold with thiazole or pyridine rings.

- Activity Profiling : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR. Correlate activity with steric/electronic parameters (Hammett σ, Taft Es) .

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Classify as a non-combustible solid (storage code 13).

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks.

- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid hydrolysis .

Advanced: What strategies mitigate competing side reactions during its synthesis?

Methodological Answer:

- Temperature Control : Maintain reactions below 0°C during amide coupling to minimize racemization.

- Protecting Groups : Use Boc or Fmoc to shield the amine during functionalization.

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for nitro reduction to avoid over-reduction to hydroxylamine.

- Workup Refinement : Employ SPE cartridges or column chromatography to remove unreacted cyclobutylamine .

Advanced: How to validate the compound’s purity when analytical data is unavailable from suppliers?

Methodological Answer:

- Multi-Technique Approach : Combine HPLC (C18 column, MeCN/H₂O gradient), TLC (Rf comparison with standards), and melting point analysis.

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- Spectroscopic Cross-Check : Compare experimental NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw).

- Third-Party Testing : Submit samples to independent labs for LC-HRMS or ICP-MS to rule out metal contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.